molecular formula C20H29N5O8 B15167513 Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine CAS No. 651313-06-3

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine

Cat. No.: B15167513
CAS No.: 651313-06-3
M. Wt: 467.5 g/mol
InChI Key: NTEZMRWXZSLVKV-UOHMRFDXSA-N
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Description

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine is a peptide composed of five amino acids: glycine, alanine, threonine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine typically involves the stepwise condensation of the respective amino acids. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like carbodiimides, followed by coupling to the amino group of the peptide chain.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves cycles of deprotection and coupling, followed by cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Peptide bonds are generally stable to reduction, but specific side chains can be reduced under certain conditions.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Reagents like carbodiimides for coupling reactions.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced forms of specific side chains.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, the tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-glutamic acid
  • Alanyl-L-tyrosine
  • Glycyl-L-tyrosine

Uniqueness

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

651313-06-3

Molecular Formula

C20H29N5O8

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H29N5O8/c1-10(23-16(29)9-22-15(28)8-21)18(30)25-17(11(2)26)19(31)24-14(20(32)33)7-12-3-5-13(27)6-4-12/h3-6,10-11,14,17,26-27H,7-9,21H2,1-2H3,(H,22,28)(H,23,29)(H,24,31)(H,25,30)(H,32,33)/t10-,11+,14-,17-/m0/s1

InChI Key

NTEZMRWXZSLVKV-UOHMRFDXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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